rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine
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Overview
Description
rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine: is a synthetic ether lipid analog known for its biological activity. It is structurally similar to platelet-activating factor, a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation, inflammation, and anaphylaxis . This compound has been studied for its potential therapeutic applications, particularly in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine typically involves a multi-step process. One common method starts with the etherification of epichlorohydrin with octadecyl alcohol to form glycidyl ethers. This is followed by the opening of the epoxide ring using acetic anhydride to yield acetylated products. These products are then selectively hydrolyzed using a 1,3-specific lipase to obtain rac-1-O-octadecyl-2-acetylglycerol. Finally, phosphorylation is carried out to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the lipid’s functional groups, potentially altering its biological activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its stability or activity.
Substitution: This reaction can introduce different functional groups into the molecule, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Chemistry: It is used as a model compound to study the behavior of ether lipids and their interactions with other molecules.
Biology: It is used to investigate the role of ether lipids in cellular processes, such as membrane dynamics and signal transduction.
Industry: It is used in the development of lipid-based drug delivery systems and other pharmaceutical formulations.
Mechanism of Action
rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine exerts its effects by interacting with cellular membranes and disrupting their structure and function. This compound can inhibit the CDP-choline pathway of phosphatidylcholine synthesis at the CTP:phosphocholine cytidylyltransferase step . This inhibition leads to alterations in membrane fluidity and cellular signaling, ultimately affecting cell survival and proliferation.
Comparison with Similar Compounds
1-O-Octadecyl-2-O-methylglycero-3-phosphocholine: This compound is structurally similar and has been studied for its anti-cancer properties.
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another ether lipid analog with similar biological activities.
Uniqueness: rac-1-O-Octadecyl-2-O-ethylglycero-3-phosphocholine is unique due to its specific structural features, such as the octadecyl and ethyl groups, which confer distinct biological properties. Its ability to inhibit phosphatidylcholine synthesis and alter membrane dynamics makes it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
78858-43-2 |
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Molecular Formula |
C28H60NO6P |
Molecular Weight |
537.8 g/mol |
IUPAC Name |
(2-ethoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H60NO6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-32-26-28(33-7-2)27-35-36(30,31)34-25-23-29(3,4)5/h28H,6-27H2,1-5H3 |
InChI Key |
FSHMOCOVNGAJTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |
Origin of Product |
United States |
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